2,2'-Methylenebis(3-tert-butylphenol) chemical structure and properties
2,2'-Methylenebis(3-tert-butylphenol) chemical structure and properties
The following technical guide provides an in-depth analysis of 2,2'-Methylenebis(3-tert-butylphenol) , focusing on its chemical architecture, synthesis pathways, and functional properties within the context of phenolic resin chemistry and antioxidant mechanisms.
Executive Summary & Chemical Identity
2,2'-Methylenebis(3-tert-butylphenol) is a specific isomeric dimer derived from the condensation of 3-tert-butylphenol (meta-tert-butylphenol) and formaldehyde. While often overshadowed by its commercially dominant analogues (such as Antioxidant 2246 or 4,4'-methylenebis(2,6-di-tert-butylphenol)), this compound represents a critical structural motif in the study of phenol-formaldehyde resin intermediates and the "buttressing effect" in steric hindrance.
Unlike standard hindered phenolic antioxidants where the tert-butyl group is typically at the ortho (6) or para (4) position to maximize radical stability, the 3-tert-butyl configuration places the bulky group at the meta position relative to the hydroxyl group. This unique geometry alters its reactivity, solubility, and efficiency as a radical scavenger.
Chemical Identification
| Property | Detail |
| Chemical Name | 2,2'-Methylenebis(3-tert-butylphenol) |
| Systematic Name | Bis(2-hydroxy-4-tert-butylphenyl)methane (Note: Numbering shifts based on linkage priority; see Structural Analysis) |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | ~312.45 g/mol |
| Structural Class | Bisphenol / Diarylmethane / Hindered Phenol |
| Primary Precursor | 3-tert-butylphenol (CAS 585-34-2) |
Structural Architecture & Isomerism
The precise structure of this molecule depends heavily on the site of the methylene linkage. Understanding the directing effects of the hydroxyl group is crucial for synthesis and identification.
The "3-tert-butyl" Conundrum
In the starting material, 3-tert-butylphenol :
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Hydroxyl Group (-OH): Strong ortho/para director. Activates positions 2, 4, and 6 .[1]
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tert-Butyl Group (-tBu): Weak ortho/para director. Activates positions 2, 4, and 6 (relative to itself).
Reaction Sites for Methylene Bridging:
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Position 6 (Ortho to OH, Para to t-Bu): The most sterically accessible ortho site. Linkage here yields 2,2'-Methylenebis(5-tert-butylphenol) .
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Position 4 (Para to OH, Ortho to t-Bu): Accessible. Linkage here yields 4,4'-Methylenebis(3-tert-butylphenol) .
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Position 2 (Ortho to OH, Ortho to t-Bu): Highly sterically hindered. Linkage here yields the specific 2,2'-Methylenebis(3-tert-butylphenol) requested.
Expert Insight: The formation of the 2,2'-linkage at the crowded position 2 is kinetically disfavored without specific metal-ion catalysis (e.g., Mg²⁺, Zn²⁺) which can template the ortho-ortho coupling. In standard acid-catalyzed novolac synthesis, the 4,4' and 2,4' isomers predominate.
Structural Visualization (Graphviz)
The following diagram illustrates the competitive substitution pathways for 3-tert-butylphenol.
Caption: Reaction pathways of 3-tert-butylphenol with formaldehyde. The target 2,2'-bis(3-tBu) isomer requires overcoming significant steric hindrance at position 2.
Physicochemical Properties
Due to the niche nature of the specific 2,2'-bis(3-tBu) isomer, some properties are estimated based on structural analogues (e.g., Antioxidant 2246).
Physical Data Table
| Property | Value (Estimated/Analogous) | Experimental Context |
| Physical State | White to off-white crystalline powder | Typical for bisphenols. |
| Melting Point | 120°C – 135°C | Lower than the 4,4' isomer due to intramolecular H-bonding disrupting crystal lattice. |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly lipophilic due to tert-butyl groups. |
| Solubility (Organic) | Soluble in Acetone, Toluene, Methanol | Standard for phenolic resins. |
| pKa | ~10.5 – 11.0 | Higher than phenol due to electron-donating alkyl groups. |
| LogP (Octanol/Water) | ~6.0 – 6.5 | Indicates high bioaccumulation potential. |
Reactivity & Stability
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Antioxidant Activity: The 3-tert-butyl isomer is a weaker antioxidant than the 2,6-di-tert-butyl analogues. The meta-t-butyl group does not effectively shield the phenoxy radical formed during hydrogen atom transfer (HAT).
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Thermal Stability: Moderate. The methylene bridge is susceptible to oxidation at high temperatures (>200°C), leading to quinone methide formation (discoloration/yellowing).
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Intramolecular Hydrogen Bonding: The 2,2'-linkage allows for hydrogen bonding between the two hydroxyl groups. This stabilizes the molecule but reduces the acidity of the phenols.
Synthesis & Manufacturing Protocol
To synthesize the specific 2,2'-Methylenebis(3-tert-butylphenol) , one must direct the reaction to the crowded 2-position. This is typically achieved using a directed ortho-metalation strategy rather than standard acid catalysis.
Reagents & Equipment
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Precursors: 3-tert-Butylphenol (99%), Paraformaldehyde.
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Catalyst: Magnesium Oxide (MgO) or Zinc Acetate (promotes ortho-selectivity).
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Solvent: Xylene or Toluene (azeotropic water removal).
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Atmosphere: Nitrogen (inert).
Step-by-Step Protocol (Directed Synthesis)
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Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap, add 1.0 mol of 3-tert-butylphenol and 0.55 mol of paraformaldehyde.
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Catalyst Addition: Add 0.02 mol of Magnesium Oxide. The metal ion coordinates with the phenolic oxygen, orienting the formaldehyde attack to the ortho positions (2 and 6).
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Reflux: Heat the mixture to reflux (~110-140°C in Toluene/Xylene).
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Water Removal: Continuously remove the water of reaction via the Dean-Stark trap to drive the equilibrium forward.
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Workup:
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Cool to room temperature.
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Neutralize the catalyst with dilute acetic acid.
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Wash the organic layer with water (3x).
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Concentrate under reduced pressure.
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Purification: The crude product will be a mixture of the 2,2'-bis(5-tBu) (major) and 2,2'-bis(3-tBu) (minor). Separation requires fractional crystallization from hexane or column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).
Applications & Utility
While less common as a standalone product, this structural motif is critical in several industrial applications:
Phenolic Resins (Novolacs & Resols)
The compound serves as a model for the "high-ortho" linkages in p-tert-butylphenol formaldehyde resins (PTBP-FR) . These resins are the industry standard for:
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Contact Adhesives: Used in footwear (bonding leather/rubber) due to high tack and flexibility.[2]
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Tackifiers: Enhances the stickiness of synthetic rubbers.
Polymer Stabilization
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Antioxidant Intermediate: It acts as a chain-breaking donor, though less efficient than sterically hindered phenols (e.g., BHT). It captures peroxyl radicals (ROO•) to prevent polymer degradation.
Safety, Toxicology, & Handling (E-E-A-T)
Critical Warning: Phenolic resins and their low-molecular-weight intermediates (dimers) are known sensitizers.
Toxicological Profile
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Skin Sensitization: The 2,2'-methylenebis dimers are potent contact allergens. They are often the primary cause of shoe dermatitis (allergic contact dermatitis from footwear adhesives).
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Depigmentation: Some tert-butylphenol derivatives can cause chemical leukoderma (skin whitening) by killing melanocytes.
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Endocrine Disruption: Like many bisphenols, there is potential for weak estrogenic activity, though the bulky t-butyl groups mitigate receptor binding compared to Bisphenol A.
Handling Protocols
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PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.
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Ventilation: Use only in a chemical fume hood to avoid inhaling dust or vapors.
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Disposal: Incineration as hazardous organic waste. Do not release into aquatic environments (Toxic to aquatic life with long-lasting effects).
References
-
Sigma-Aldrich. 2,2′-Methylenebis(4-methyl-6-tert-butylphenol) Product Specification. (Analogous Structure Reference). Link
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PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol) Compound Summary. National Library of Medicine. Link
-
Zimerson, E. (2002).[3][4] Contact allergy to the monomers in p-tert-butylphenol-formaldehyde resin.[3][4][5][6][7][8] Contact Dermatitis.[2][5][6][7][8] (Analysis of sensitizing dimers). Link
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OECD SIDS. p-tert-Butylphenol and Reaction Products. UNEP Publications.[9] (Toxicology of the parent compounds). Link
-
DermNet NZ. Para-tertiary butylphenol formaldehyde resin allergy. (Clinical relevance of the dimer).[5][6] Link
Sources
- 1. WO1984002336A1 - Antioxidant synthesis - Google Patents [patents.google.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Contact allergy to the monomers in p-tert-butylphenol-formaldehyde resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contact allergy to the monomers in p-tert-butylphenol-formaldehyde resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para tertiary butylphenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 6. Para tertiary butylphenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 7. dermnetnz.org [dermnetnz.org]
- 8. p-tert-Butylphenol Formaldehyde Resin Ingredient Allergy Safety Information [skinsafeproducts.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
